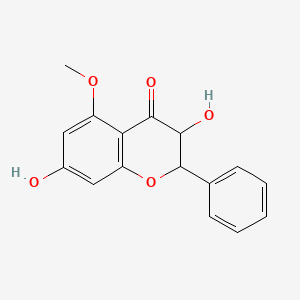

5-Methoxy-3,7-dihydroxyflavanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIDMFTGGTHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modification of 5 Methoxy 3,7 Dihydroxyflavanone

Total Synthesis Approaches for Flavanone (B1672756) Skeletons

The construction of the fundamental flavanone framework is a critical first step in the synthesis of more complex derivatives. Several methodologies have been established for this purpose, each with its own advantages and applications.

A prominent and widely utilized method for the synthesis of flavanones is initiated by the Claisen-Schmidt condensation. orientjchem.orgajptonline.com This reaction typically involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. orientjchem.orgnih.gov The resulting chalcone (B49325) can then undergo an intramolecular cyclization to yield the flavanone structure. nih.govresearchgate.net This cyclization can be promoted under acidic or basic conditions. nih.govrsc.org

The Claisen-Schmidt condensation is a versatile method that allows for the introduction of a variety of substituents on both the A and B rings of the resulting flavanone, depending on the choice of starting materials. orientjchem.org The reaction is often carried out in the presence of a base such as potassium hydroxide (B78521) in a methanol-water mixture. researchgate.net Following the formation of the chalcone, cyclization can be achieved by refluxing in the presence of a mild base like sodium acetate (B1210297) in an ethanol-water mixture. researchgate.net In some cases, enzyme-assisted cyclization of chalcones to flavanones has been explored as a greener alternative, utilizing enzymes like laccase and chloroperoxidase. benthamdirect.com

Table 1: Key Reactions in Flavanone Synthesis via Claisen-Schmidt Condensation

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde, Base (e.g., KOH) | 2'-Hydroxychalcone |

| 2 | Intramolecular Cyclization | 2'-Hydroxychalcone, Acid or Base (e.g., NaOAc, HCl) | Flavanone |

The specific placement of methoxy (B1213986) and hydroxy groups on the flavanone skeleton is crucial for the biological activity of the final compound. The synthesis of 5-Methoxy-3,7-dihydroxyflavanone requires precise control over the introduction of these functional groups. Often, this involves the use of starting materials that already possess the desired substitution pattern or the use of protecting groups to achieve regioselectivity.

For instance, the synthesis of 5,7-dihydroxyflavanone (B1678386) derivatives can commence with 2,4,6-trihydroxy acetophenone. nih.gov To achieve selective substitution, partial protection of the hydroxyl groups may be necessary. For example, a methoxymethyl (MOM) ether can be used as a protecting group. nih.gov The introduction of a methoxy group can be achieved through methylation reactions, for example, using dimethyl sulphate in an acetone (B3395972) medium. researchgate.net The hydroxylation of flavanones, particularly at the 3-position, is often accomplished through specific enzymatic or chemical oxidation methods. nih.govnih.gov Flavanone 3-hydroxylase (F3H) is a key enzyme that catalyzes the 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. nih.govnih.gov

The strategic interplay between protection, deprotection, methylation, and hydroxylation reactions allows for the synthesis of flavanones with specific substitution patterns, such as that found in this compound.

An alternative and efficient approach to flavanone and, more commonly, flavone (B191248) and flavonol synthesis is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov This method can sometimes be adapted to yield 3-hydroxyflavanones directly. The reaction involves the cyclization of the chalcone accompanied by oxidation. chemijournal.com Various oxidizing agents have been employed for this purpose, including hydrogen peroxide in an alkaline medium, which is known as the Algar-Flynn-Oyamada reaction for the synthesis of 3-hydroxyflavones (flavonols). nih.govwikipedia.org

Other reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) or iodine monochloride under ultrasound irradiation have also been used to facilitate the oxidative cyclization of 2'-hydroxychalcones to flavones. nih.govmdpi.com While these methods often lead to the more oxidized flavones, modifications can sometimes be made to isolate the 3-hydroxyflavanone intermediate. For example, some palladium(II)-catalyzed oxidative cyclization reactions of 2′-hydroxydihydrochalcones can be controlled to produce flavanones. rsc.org The choice of oxidant and reaction conditions can influence whether a flavanone, flavone, or flavonol is the major product. rsc.org

Derivatization Strategies of 5,7-Dihydroxyflavanone and Analogs

Chemical modification of the flavanone nucleus, particularly at the hydroxyl groups and the aromatic rings, is a common strategy to create libraries of compounds for biological screening.

The introduction of halogen atoms, such as bromine or chlorine, onto the flavanone scaffold can significantly alter the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity. nih.govnih.gov The halogenation of flavonoids, including flavanones, typically occurs on the A-ring via electrophilic aromatic substitution. nih.govyoutube.com

For 5,7-dihydroxyflavanone and its analogs, the hydroxyl groups at positions 5 and 7 are strong activating groups, directing electrophilic substitution to the C6 and C8 positions of the A-ring. nih.gov Dibromination of flavonoids with two hydroxyl groups on the A-ring at positions 5 and 7 has been shown to occur at the C6 and C8 positions. nih.gov Reagents such as N-bromosuccinimide (NBS) or a combination of sodium halides with hydrogen peroxide in acetic acid can be used for these halogenations. nih.govresearchgate.net The synthesis of halogenated derivatives of 5,7-dihydroxyflavanone has been reported to yield compounds with notable antimicrobial activity. nih.gov

Table 2: Halogenation of 5,7-Dihydroxyflavanone

| Reagent | Position of Halogenation | Resulting Derivative | Reference |

| N-Bromosuccinimide (NBS) | C6 and C8 | 6,8-Dibromo-5,7-dihydroxyflavanone | nih.govnih.gov |

| NaBr/H₂O₂/AcOH | C6 and C8 | Brominated 5,7-dihydroxyflavanone | researchgate.net |

| NaCl/H₂O₂/AcOH | C6 and C8 | Chlorinated 5,7-dihydroxyflavanone | researchgate.net |

The hydroxyl groups of flavanones are common sites for modification through alkoxylation and other etherification reactions. These modifications can impact the solubility, metabolic stability, and biological activity of the parent compound. nih.govmdpi.com Methylation, a specific form of alkoxylation, can increase the metabolic stability of flavonoids by preventing conjugation reactions that facilitate their elimination from the body. nih.gov

The synthesis of methoxy derivatives of flavanones can be achieved by reacting the corresponding hydroxyflavanone with a methylating agent like dimethyl sulphate in a suitable solvent such as acetone. researchgate.net Other alkyl groups can be introduced using the appropriate alkyl halides. The process of alkoxylation involves the formation of an ether linkage at one or more of the hydroxyl groups. google.com For a molecule like 5,7-dihydroxyflavanone, selective etherification can be challenging and may require the use of protecting groups to differentiate between the two hydroxyl groups if only one is to be modified. The resulting alkoxy derivatives often exhibit altered biological profiles compared to their hydroxylated precursors. mdpi.com

Selective Demethylation and Alkylation Studies

The selective demethylation of polymethoxyflavonoids is a challenging yet crucial process for creating derivatives with altered biological activities. The methoxy group at the C-5 position, in particular, is often a target for selective removal due to the influence of the adjacent carbonyl group at C-4.

A convenient and effective reagent for the selective demethylation of the 5-methoxy group in flavanones is anhydrous aluminium chloride in a dry ethereal solution. This method has been successfully employed to convert various methoxy flavanones into their corresponding 5-hydroxy counterparts in good yields. For instance, the demethylation of 5,7-dimethoxyflavanone (B86047) using this method yields 5-hydroxy-7-methoxyflavanone. koreascience.kr This selectivity is attributed to the formation of a complex between the aluminium chloride and the C-4 carbonyl and C-5 methoxy groups.

Other reagents have also been explored for demethylation. Boron tribromide (BBr₃) in dichloromethane (B109758) is a powerful reagent capable of cleaving methoxy groups, and it has been used to convert 5,7-dimethoxyflavones into 5,7-dihydroxyflavones. koreascience.kr Additionally, hydrobromic acid (HBr) in acetic acid has been used for the serial demethylation of multiple methoxy groups on the flavone core. frontiersin.org

Alkylation, the reverse of demethylation, is also a key modification. The hydroxyl groups of flavanones can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. These reactions allow for the synthesis of various O-methylated flavone analogs, enabling studies on structure-activity relationships. koreascience.kr

The following table summarizes reagents used for the demethylation of flavanones.

| Reagent | Position(s) Demethylated | Reference |

| Anhydrous Aluminium Chloride (AlCl₃) in ether | Selective for C-5 methoxy group | koreascience.kr |

| Boron Tribromide (BBr₃) | Non-selective, e.g., C-5 and C-7 | koreascience.kr |

| Hydrobromic Acid (HBr) in Acetic Acid | Serial demethylation | frontiersin.org |

Polymethylene-tethered Amine Derivatization

The derivatization of flavonoids with polyamine chains represents a strategy to enhance cellular uptake and target specific biological pathways. This involves covalently linking a polyamine, such as spermidine (B129725) or spermine, to the flavonoid scaffold, often through a flexible polymethylene tether.

The synthesis of these conjugates typically involves the acylation or alkylation of regioselectively protected polyamines. nih.gov For instance, a common approach is the condensation of a flavonoid derivative with a protected polyamine, followed by the removal of the protecting groups (e.g., Boc groups) under acidic conditions to yield the final polyamine-flavonoid conjugate. nih.gov These synthetic strategies can be used to attach linear, branched, or cyclic amines to the flavonoid structure. nih.gov

Research into flavonoid-polyamine conjugates has demonstrated that these modifications can significantly influence the molecule's biological profile. For example, studies on flavonoid-polyamine conjugates with a naphthalene (B1677914) motif have shown that the basic side chains on the A-ring are important for their activity. nih.gov The synthesis of these molecules allows for the exploration of structure-activity relationships, where the length and structure of the polyamine chain can be varied to optimize desired effects. nih.govnih.gov

The general synthetic approach for creating these derivatives is outlined below:

| Step | Description | Common Reagents | Reference |

| 1 | Protection of Polyamine | Boc-anhydride | nih.gov |

| 2 | Coupling with Flavonoid | Condensation agents | nih.gov |

| 3 | Deprotection | 4M HCl | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic synthesis and biocatalysis offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for modifying flavonoids. researchgate.net These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations on the flavonoid backbone. nih.gov

Microbial transformation is a powerful tool for generating novel flavonoid derivatives. nih.gov Various microorganisms, including species from the genera Aspergillus, Penicillium, and Cunninghamella, are known to metabolize flavonoids through a range of reactions such as hydroxylation, O-methylation, O-demethylation, glycosylation, and dehydrogenation. nih.gov

For flavanones, microbial biotransformation often results in modifications at various positions. For example, Aspergillus niger can hydroxylate flavanones at the C-6 and C-4' positions and can also convert flavanones to flavones or 3-hydroxyflavones. nih.gov The O-methylation of flavanones by microorganisms typically occurs on the hydroxyl groups of the A-ring. nih.gov Conversely, the demethylation of multimethoxy flavanones by microbial systems tends to happen at the C-7 and C-4' positions. nih.gov

These biocatalytic modifications provide a means to produce a diverse library of flavonoid derivatives that may not be easily accessible through conventional chemical synthesis. researchgate.net The high regio- and stereoselectivity of enzymatic reactions allows for precise structural alterations, which is invaluable for studying how specific functional groups influence the properties of the flavonoid. researchgate.net

The table below lists common biocatalytic reactions performed on flavonoids by microorganisms.

| Reaction Type | Typical Position(s) on Flavanones | Microbial Genera | Reference |

| Hydroxylation | C-5, C-6, C-4' | Aspergillus, Penicillium | nih.gov |

| O-Methylation | A-ring hydroxyl groups | Aspergillus, Streptomyces | nih.gov |

| O-Demethylation | C-7, C-4' | Various bacteria and fungi | nih.gov |

| Dehydrogenation | C-2/C-3 bond (flavanone to flavone) | Aspergillus | nih.gov |

Spectroscopic Data for this compound Remains Elusive in Public Databases

Despite extensive searches across scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound this compound is not publicly available. As a result, the creation of an in-depth article focusing on its structural characterization and spectroscopic analysis, as per the requested outline, cannot be fulfilled at this time.

The structural elucidation of a novel or known chemical compound relies heavily on empirical data obtained from advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods in this process, providing precise information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

For this compound, the requested analysis would involve:

¹H-NMR Spectroscopy: To identify the number of unique protons, their chemical environments, and their proximity to one another through spin-spin coupling. This would help to place the methoxy group and the two hydroxyl groups on the flavanone skeleton.

¹³C-NMR Spectroscopy: To determine the number of non-equivalent carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, methoxy). This data is crucial for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques: Such as COSY, HSQC, and HMBC, which would be essential to definitively assign the proton and carbon signals and establish the precise connectivity of the atoms, confirming the substitution pattern on the A and B rings.

Mass Spectrometry (MS): To determine the compound's exact molecular weight and elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique that would provide the mass of the molecular ion, often as a protonated or sodiated adduct, further confirming the molecular weight. Fragmentation patterns observed in MS/MS experiments would offer additional structural clues.

While comprehensive spectral data exists for a multitude of related flavonoid isomers—such as 5,7-dihydroxy-4'-methoxyflavanone (B15151099) (Hesperetin), 3,7-dihydroxyflavone, and various other methoxylated and hydroxylated flavanones and flavones—these compounds possess different substitution patterns, leading to distinct spectroscopic signatures. Extrapolating data from these related but structurally different molecules to generate a scientifically accurate profile for this compound would be speculative and scientifically unsound.

The absence of published data could indicate that this compound is a rare natural product that has not yet been isolated and characterized, or a synthetic compound that has been prepared but whose detailed analytical data has not been disseminated in publicly accessible literature. Without primary research findings, the generation of authoritative content, including the required data tables for its spectroscopic analysis, is not possible.

Structural Characterization and Spectroscopic Analysis of 5 Methoxy 3,7 Dihydroxyflavanone

Advanced Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of flavonoids like 5-Methoxy-3,7-dihydroxyflavanone, MS/MS provides valuable information about the molecule's structure, including the location of substituents on the flavanone (B1672756) core.

When subjected to MS/MS analysis, flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring. The fragmentation pattern can help to distinguish between different flavonoid classes and to determine the substitution pattern on the A- and B-rings. For instance, the fragmentation of the molecular ion of a flavanone will produce characteristic ions corresponding to the A- and B-rings, providing insights into the distribution of hydroxyl and methoxy (B1213986) groups.

In the context of this compound, the MS/MS spectrum would be expected to show a precursor ion corresponding to its molecular weight. Subsequent fragmentation would likely yield product ions resulting from the RDA cleavage of the C-ring, as well as losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from the methoxy group. The precise mass of these fragment ions allows for the confirmation of the elemental composition and the elucidation of the compound's structure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly effective method for the analysis of flavonoids in complex mixtures, such as plant extracts. nih.gov This technique allows for the separation of individual compounds before their introduction into the mass spectrometer, enabling the acquisition of clean MS/MS spectra for each component. The use of LC-MS/MS has been instrumental in identifying and characterizing a wide range of flavonoids, including various methoxylated and hydroxylated derivatives. nih.govekb.eg

The table below summarizes the expected key fragmentation patterns for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | - H₂O | [M+H-H₂O]⁺ | Loss of a hydroxyl group as water |

| [M+H]⁺ | - CO | [M+H-CO]⁺ | Loss of carbon monoxide |

| [M+H]⁺ | - •CH₃ | [M+H-•CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M+H]⁺ | RDA Fragmentation | ¹³A⁺ and/or ¹³B⁺ ions | Characteristic cleavage of the C-ring, providing information on A and B ring substitutions |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like flavonoids, a derivatization step is typically required to increase their volatility and thermal stability. A common derivatization method is silylation, where active hydrogens in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the TMS-ether of this compound can be separated from other components in a mixture based on its retention time on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification.

The mass spectrum of the TMS-derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule, as well as several characteristic fragment ions. These fragments arise from the cleavage of the flavanone skeleton and the loss of TMS groups. By analyzing the fragmentation pattern, it is possible to confirm the structure of the original flavonoid.

The table below presents typical data obtained from a GC-MS analysis of a TMS-derivatized flavanone.

| Parameter | Description | Example Value |

|---|---|---|

| Retention Index | A measure of where the compound elutes from the GC column relative to a series of n-alkanes. | Dependent on the specific column and conditions used. For a similar compound, 5,7-Dihydroxyflavone (2 TMS), a retention index of 2773.75 has been reported. |

| Derivative Formula | The chemical formula of the trimethylsilylated derivative. | C₂₁H₂₆O₄Si₂ (for a di-TMS derivative of a dihydroxyflavanone) |

| Key Fragment Ions (m/z) | Characteristic mass-to-charge ratios of fragments observed in the mass spectrum. | Specific values would need to be determined experimentally. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. The UV-Vis spectrum of a flavonoid provides information about its chromophoric system, which is primarily determined by the arrangement of conjugated double bonds in the A- and B-rings and the heterocyclic C-ring.

Flavanones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, appearing at a longer wavelength (usually between 300 and 380 nm), is associated with the cinnamoyl system (B-ring and the C-ring). Band II, appearing at a shorter wavelength (usually between 240 and 280 nm), is associated with the benzoyl system (A-ring).

The position and intensity of these absorption bands can be influenced by the substitution pattern on the flavonoid skeleton. For this compound, the presence of hydroxyl groups at positions 3 and 7, and a methoxy group at position 5, will affect the electronic transitions and thus the specific wavelengths of maximum absorption (λmax). The addition of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can be used to further probe the location of hydroxyl groups. For instance, a bathochromic shift (a shift to a longer wavelength) in Band I upon the addition of NaOMe is indicative of a free hydroxyl group at the 3 or 4' position, while a shift with AlCl₃ suggests a free hydroxyl group at the 5-position.

The table below shows representative UV-Vis spectral data for a flavanone with a similar substitution pattern.

| Solvent/Reagent | Band I (λmax, nm) | Band II (λmax, nm) |

|---|---|---|

| Methanol (B129727) (MeOH) | ~330 | ~280 |

| MeOH + NaOMe | Shift expected | Shift expected |

| MeOH + AlCl₃ | Shift expected | Shift expected |

| MeOH + AlCl₃/HCl | Shift may revert | Shift may revert |

| MeOH + NaOAc | Shift expected | Shift expected |

| MeOH + NaOAc/H₃BO₃ | Shift expected if ortho-dihydroxyl groups are present | No significant shift expected |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule's vibrations. The IR spectrum provides information about the functional groups present in a compound. For this compound, the IR spectrum would reveal characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), carbon-oxygen (C-O), and aromatic carbon-carbon (C=C) bonds.

The presence of hydroxyl groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group of the flavanone C-ring typically shows a strong absorption band around 1650-1680 cm⁻¹. The C-O stretching vibrations of the methoxy group and the ether linkage in the C-ring would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Carbonyl (C=O) | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Ether and Phenol) | Stretching | 1000-1300 |

X-ray Crystallography for Absolute Configuration

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netresearchgate.net For a chiral molecule like this compound, which has a stereocenter at the C2 position, X-ray crystallography can unambiguously establish whether it is the (2S) or (2R) enantiomer. researchgate.net

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. researchgate.net This pattern is then used to calculate the electron density distribution within the crystal, from which the positions of all atoms in the molecule can be determined with high precision.

To determine the absolute configuration, anomalous dispersion effects are utilized. nih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute structure of the crystal can be determined. The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomerically pure sample confirms the assignment. ed.ac.ukchem-soc.si

The table below outlines the key parameters obtained from a single-crystal X-ray diffraction experiment used to determine the absolute configuration.

| Parameter | Description | Significance |

|---|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. | Provides information about the arrangement of molecules in the crystal. For a chiral compound, the space group must be non-centrosymmetric. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Defines the size and shape of the unit cell. |

| Flack Parameter | A parameter that refines to a value between 0 and 1, indicating the proportion of the inverted structure in the crystal. ed.ac.uk | A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. researchgate.net A value close to 1 suggests the inverted configuration is correct. |

| Absolute Configuration | The specific three-dimensional arrangement of atoms in a chiral molecule (e.g., (2R) or (2S)). | Unambiguously determined by the X-ray crystallographic analysis. researchgate.net |

Structure Activity Relationship Sar Studies of 5 Methoxy 3,7 Dihydroxyflavanone and Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Based Pharmacophore Model Generation for Drug Design

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. This approach is particularly useful when the three-dimensional structure of the target is unknown.

Application in Flavonoid Research: For flavonoids, pharmacophore models can be generated from a set of known active compounds to understand the key interactions with their target. etflin.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Designing Novel Compounds: A validated pharmacophore model for a target of interest can be used as a 3D query to screen virtual compound libraries to identify new potential lead compounds. For instance, pharmacophore modeling has been used to identify flavonoid derivatives with potential activity against specific receptors. etflin.com While a specific pharmacophore model for 5-Methoxy-3,7-dihydroxyflavanone was not found, this methodology represents a powerful tool for designing novel analogs with improved or targeted biological activities based on its core structure.

Biological Activity and Mechanistic Insights of 5 Methoxy 3,7 Dihydroxyflavanone and Analogs

Enzyme Inhibition Studies

The biological activities of 5-Methoxy-3,7-dihydroxyflavanone and its structural analogs have been a subject of scientific investigation, particularly focusing on their potential to modulate the activity of key enzymes involved in metabolic and detoxification pathways. Research has centered on their inhibitory effects against Protein Tyrosine Phosphatase 1B (PTP1B) and their interaction with various Cytochrome P450 (CYP) isoforms.

PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for conditions like type 2 diabetes and obesity. tandfonline.combohrium.comnih.gov Flavanones and their derivatives have been identified as a promising class of PTP1B inhibitors. tandfonline.comnih.gov

A series of synthesized 5,7-dihydroxyflavanone (B1678386) derivatives demonstrated potent, dose-dependent inhibitory activity against PTP1B, with IC₅₀ values in the micromolar range. tandfonline.combohrium.comnih.gov The structure-activity relationship studies revealed that substitutions on the B-ring of the flavanone (B1672756) structure are crucial for PTP1B inhibition. bohrium.com For instance, certain derivatives with halogen or alkoxyl substitutions showed inhibitory activity comparable to or greater than the reference compound, ursolic acid. tandfonline.com

Table 1: PTP1B Inhibitory Activity of Selected 5,7-dihydroxyflavanone Analogs This table is interactive. You can sort and filter the data.

| Compound (Analog of this compound) | Substitution on B-ring | IC₅₀ (μM) against PTP1B | Reference |

|---|---|---|---|

| 4c | 2-Fluoro | 2.66 ± 0.23 | tandfonline.com |

| 4f | 4-Fluoro | 3.60 ± 0.41 | tandfonline.com |

| 4g | 2-Chloro | 2.40 ± 0.22 | tandfonline.com |

| 4j | 2-Bromo | 3.48 ± 0.19 | tandfonline.com |

| 4k | 3-Bromo | 2.37 ± 0.37 | tandfonline.com |

| Ursolic Acid (Control) | N/A | 3.98 ± 0.32 | tandfonline.com |

Kinetic studies have been performed to elucidate the mechanism by which these flavanone derivatives inhibit PTP1B. A detailed analysis of several 5,7-dihydroxyflavanone derivatives revealed that they act as reversible and competitive inhibitors of the PTP1B enzyme. tandfonline.combohrium.comnih.gov This competitive mechanism suggests that the inhibitors bind to the active site of the enzyme, thereby competing with the substrate.

The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor. The most potent compound from a studied series of 5,7-dihydroxyflavanone derivatives, compound 4k (3-bromo substituted), was evaluated for its selectivity against other protein tyrosine phosphatases. tandfonline.comnih.gov It demonstrated a 3.7-fold greater selectivity for PTP1B over T-cell protein tyrosine phosphatase (TCPTP). tandfonline.comnih.govtandfonline.com Further testing showed that this compound also exhibited excellent selectivity for PTP1B when compared with Leukocyte Antigen-Related (LAR) phosphatase and Src homology region 2 domain-containing phosphatase-1 and -2 (SHP-1 and SHP-2). tandfonline.com While the active sites of PTP1B, LAR, and CD45 are structurally very similar, differences in the surrounding surface topology and charge distribution may account for this observed selectivity. nih.gov

To understand the interaction between the 5,7-dihydroxyflavanone derivatives and the PTP1B enzyme at a molecular level, docking simulations have been employed. tandfonline.com Using the crystal structure of PTP1B, studies predicted the binding mode of the inhibitors within the enzyme's catalytic pocket. tandfonline.comresearchgate.net

The docking analysis for a potent inhibitor (compound 4k) indicated that the A-ring of the flavanone structure plays a key role in binding. tandfonline.com Specifically, the 7-hydroxyl group on the A-ring is predicted to form a hydrogen bond with the amino acid residue Glu115. tandfonline.com Additionally, the carbonyl group of the C-ring forms another hydrogen bond with Gly200, anchoring the inhibitor in the active site. tandfonline.com These interactions help to rationalize the observed inhibitory activity.

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. The interaction of flavonoids with these enzymes is of significant interest as it can influence the metabolic fate of co-administered substances.

Research into flavone (B191248) analogs of this compound has shown that these compounds can act as substrates for certain CYP isoforms, particularly CYP1B1 and CYP2A13. nih.govnih.gov Studies on 3'-Methoxy-5,7-dihydroxyflavone and 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) found that they undergo O-demethylation when incubated with these enzymes. nih.govnih.gov

3'-Methoxy-5,7-dihydroxyflavone was found to be demethylated by both CYP1B1 and CYP2A13, with CYP2A13 showing higher activity. nih.gov In contrast, 4'-Methoxy-5,7-dihydroxyflavone was demethylated by both enzymes to form Apigenin (B1666066), with rates of 0.098 min⁻¹ for CYP1B1 and 0.42 min⁻¹ for CYP2A13. nih.govnih.gov Interestingly, the introduction of the 5,7-dihydroxy moiety to the methoxylated flavone structure generally led to a decrease in the rate of oxidation by both CYP1B1 and CYP2A13. nih.govnih.gov

While some polymethoxylated flavones have been shown to not inhibit CYP3A4, other studies on a broad range of flavonoid derivatives indicate that the number and position of hydroxyl and methoxy (B1213986) groups significantly influence their inhibitory actions towards CYP1A1, 1A2, 1B1, 2C9, and 3A4. nih.govresearchgate.net For example, P450 2C9 was more effectively inhibited by flavonoids with a 5,7-dihydroxy substitution compared to those without. nih.gov

Table 2: Metabolism of Methoxyflavone Analogs by CYP1B1 and CYP2A13 This table is interactive. You can sort and filter the data.

| Compound (Analog) | CYP Isoform | Metabolic Reaction | Product | Rate (min⁻¹) | Reference |

|---|---|---|---|---|---|

| 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) | CYP1B1 | O-demethylation | 4',5,7-trihydroxyflavone (Apigenin) | 0.098 | nih.gov |

| 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) | CYP2A13 | O-demethylation | 4',5,7-trihydroxyflavone (Apigenin) | 0.42 | nih.gov |

| 3'-Methoxy-5,7-dihydroxyflavone | CYP2A13 | O-demethylation | Not specified | More active than CYP1B1 | nih.gov |

| 5,7-dihydroxyflavone (Chrysin) | CYP1A1 | Hydroxylation | 5,6,7-trihydroxyflavone (Baicalein) | 0.51 | bohrium.com |

| 5,7-dihydroxyflavone (Chrysin) | CYP1A2 | Hydroxylation | 5,6,7-trihydroxyflavone (Baicalein) | 0.72 | bohrium.com |

| 5,7-dihydroxyflavone (Chrysin) | CYP1B1 | Hydroxylation | 5,6,7-trihydroxyflavone (Baicalein) | >3.0 | bohrium.com |

| 5,7-dihydroxyflavone (Chrysin) | CYP2A13 | Hydroxylation | 4',5,7-trihydroxyflavone (Apigenin) | 0.7 | bohrium.com |

Cytochrome P450 (CYP) Enzyme Modulation

O-Demethylation Pathways and Metabolite Formation

The metabolic fate of methoxylated flavonoids, including structures related to this compound, is significantly influenced by O-demethylation processes mediated by cytochrome P450 (CYP) enzymes. This biotransformation is a critical step that can alter the biological activity of the parent compound. Generally, methoxyflavones are substrates for various human CYP enzymes, with a preference for O-demethylation over other reactions like ring hydroxylation. hmdb.ca

Human CYP1 family enzymes, particularly CYP1B1, are key catalysts in the oxidation of methoxylated flavonoids. hmdb.ca Studies on related compounds, such as 3'-methoxyflavone (B1200574) and 4'-methoxyflavone, show they are primarily O-demethylated to form their corresponding hydroxyflavones. hmdb.ca For instance, 4′-Methoxy-5,7-dihydroxyflavone (acacetin) is demethylated by CYP1B1 to form apigenin (4′,5,7-trihydroxyflavone). However, the presence of a 5,7-dihydroxy moiety, a key feature of the flavanone , has been observed to decrease the rate of oxidation catalyzed by CYP1B1. This suggests that while this compound would likely undergo O-demethylation to form 3,5,7-trihydroxyflavanone (pinobanksin), the reaction may proceed at a slower rate compared to flavonoids lacking this specific dihydroxy configuration.

The general metabolic pathway involves the enzymatic removal of the methyl group from the methoxy position, yielding a hydroxyl group and formaldehyde. This process is not only crucial for detoxification and excretion but can also lead to the formation of active metabolites with different or enhanced biological properties. The colonic microbiome can also play a role in flavonoid metabolism, performing deglycosylation and demethylation, leading to the formation of smaller phenolic acid catabolites. nih.gov

Pyruvate Phosphate Dikinase (PPDK) Inhibition

Pyruvate Phosphate Dikinase (PPDK) is a crucial enzyme in the metabolism of certain microbial pathogens, making it a viable target for novel drug development. Research has identified flavone analogues as potent inhibitors of this enzyme.

Competitive Inhibition Mechanisms

Flavone derivatives, particularly those featuring the 5,7-dihydroxyflavone core structure, have been demonstrated to act as competitive inhibitors of PPDK. This mechanism involves the inhibitor molecule binding to the same active site as the enzyme's natural substrate, in this case, ATP. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity. The potency of this inhibition is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half.

ATP Binding Site Targeting

The inhibitory action of these flavone analogues is specifically directed at the ATP-grasp domain of the PPDK active site. In silico modeling and experimental studies have confirmed that these molecules orient themselves within this binding pocket. Single turnover experiments have shown that flavone derivatives specifically inhibit the first partial reaction of PPDK (PPDK + ATP + Pᵢ → PPDK-P + AMP + PPᵢ), which directly involves ATP, confirming that the ATP binding site is the primary target.

Research into synthetic analogues has sought to optimize this interaction. For example, adding a 3- to 6-carbon-tethered ammonium (B1175870) substituent at the 4'-position of 5,7-dihydroxyflavones was predicted to create favorable electrostatic interactions with the Mg-ATP binding site. This led to the synthesis of potent inhibitors, such as 4′-aminohexyl-5,7-dyhydroxyflavone, which exhibits strong competitive inhibition against PPDK.

Table 1: Inhibition of Clostridium symbiosum Pyruvate Phosphate Dikinase (PPDK) by a Flavone Analog

| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Target Site |

| 4′-aminohexyl-5,7-dyhydroxyflavone | 1.6 ± 0.1 µM | Competitive | ATP Binding Site |

Data sourced from studies on flavone analogs designed to target PPDK.

Antimicrobial Efficacy Investigations (in vitro)

The antimicrobial properties of 5,7-dihydroxyflavanone (also known as pinocembrin) and its derivatives have been investigated against a range of pathogenic bacteria. The efficacy is highly dependent on the specific chemical substitutions on the flavanone scaffold.

Activity against Gram-Positive Bacteria

Studies evaluating a series of synthesized 5,7-dihydroxyflavanone derivatives have shown notable activity against several Gram-positive bacteria, including Bacillus subtilis, Bacillus anthracis, Bacillus cereus, and Staphylococcus aureus. nih.gov The antimicrobial effect is strongly linked to the presence of halogen substituents on the flavanone structure. For instance, a dichlorinated derivative demonstrated the most significant inhibition against all tested Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 µg/mL. nih.gov In contrast, the research indicated that flavanones lacking halogen substituents, which would include the parent 5,7-dihydroxyflavanone, did not inhibit the growth of the tested Gram-positive strains. nih.gov

Activity against Gram-Negative Bacteria (e.g., Vibrio cholerae)

While flavonoids are often less effective against Gram-negative bacteria due to their protective outer membrane, certain halogenated derivatives of 5,7-dihydroxyflavanone have shown significant activity against the Gram-negative pathogen Vibrio cholerae. nih.gov These halogenated compounds exhibited MIC values in the range of 30–40 µg/mL against V. cholerae. nih.gov This finding is noteworthy as it represents a rare instance of flavanones demonstrating efficacy against Gram-negative bacteria. nih.gov The parent compound, 5,7-dihydroxyflavanone, was not reported to be active.

Table 2: In Vitro Antimicrobial Activity of 5,7-Dihydroxyflavanone Derivatives (MIC in µg/mL)

| Compound Derivative | Staphylococcus aureus (Gram-Positive) | Vibrio cholerae (Gram-Negative) |

| Monofluorinated derivative | Low MIC values reported | 30 - 40 |

| Difluorinated derivative | Low MIC values reported | 30 - 40 |

| Dichlorinated derivative | 10 - 20 | 30 - 40 |

| Trifluorinated derivative | No effect | Not specified |

| Non-halogenated derivatives | No inhibition reported | Not specified |

Data is based on a study of synthesized 5,7-dihydroxyflavanone derivatives. "Low MIC values" indicates activity was observed but a specific range was not provided in the summary. nih.govnih.gov

Antifungal Activity (e.g., Saccharomyces cerevisiae)

Flavanones, a class of flavonoids, have been recognized for their antimicrobial properties. Specifically, derivatives of 5,7-dihydroxyflavanone have shown effectiveness against the yeast Saccharomyces cerevisiae. nih.govresearchgate.net The antifungal activity is influenced by the structural characteristics of the flavanone. For instance, halogenated derivatives of 5,7-dihydroxyflavanone have demonstrated notable antimicrobial activity against this yeast. nih.govresearchgate.net While some flavones with hydroxyl groups at specific positions (C5, C6, or C7) showed reduced antibiofilm activity against other fungi like Candida albicans, the core structure remains a promising template for developing antifungal agents. nih.gov

Proposed Antimicrobial Mechanisms

The proposed antimicrobial mechanisms for flavanones like this compound are multifaceted. A primary mode of action is the disruption of the microbial cell membrane's integrity. frontiersin.org This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is similar to that observed with other phenolic compounds which cause changes in the cell membrane potential. frontiersin.org Furthermore, these compounds can induce morphological changes in the bacterial cells, such as causing the cell surface to become rough and wrinkled. frontiersin.org Another potential mechanism is the inhibition of biofilm formation, a critical virulence factor for many pathogenic microbes. frontiersin.org

Anti-Inflammatory Mechanisms (in vitro cellular and molecular studies)

The anti-inflammatory potential of methoxyflavonoids has been a subject of significant research, with studies elucidating their effects on various inflammatory pathways and mediators.

Modulation of Inflammatory Pathways

A key anti-inflammatory mechanism of methoxyflavones is the modulation of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. Studies have shown that compounds like 5-methoxyflavone (B191841) can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators. nih.gov This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitor of NF-κB. nih.gov By targeting the NF-κB pathway, these flavonoids can effectively dampen the inflammatory response. nih.gov

Effects on Prostaglandin E2 (PGE2) Production (e.g., COX-2)

Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, and its synthesis is largely dependent on the enzyme cyclooxygenase-2 (COX-2). nih.govnih.gov Several flavonoids have been shown to inhibit the production of PGE2 in activated macrophages. nih.gov This inhibition is often achieved by downregulating the expression of the COX-2 enzyme. nih.govnih.gov For example, 5-methoxyflavone has been observed to suppress the production of PGE2 and the expression of COX-2 in the context of influenza A virus-induced inflammation. nih.gov The ability to inhibit COX-2 and subsequently reduce PGE2 levels is a significant contributor to the anti-inflammatory effects of these compounds. nih.govnih.gov

Neuroprotective and Anti-Neurodegenerative Potential (in vitro and cellular models)

Beyond their anti-inflammatory and antimicrobial activities, certain flavonoids are being investigated for their potential to protect the nervous system.

Neurotrophic and Synaptogenic Activities

A promising area of research is the neurotrophic activity of flavonoids, particularly their ability to modulate Brain-Derived Neurotrophic Factor (BDNF) signaling. BDNF is a critical protein that supports the survival, growth, and plasticity of neurons. nih.govnih.gov It plays a fundamental role in synaptic plasticity and neuroprotection. nih.gov BDNF exerts its effects by binding to its receptor, TrkB. nih.gov The activation of the BDNF/TrkB signaling pathway can lead to increased expression of synaptic proteins and enhance the density of dendritic spines and synapses, which are crucial for neuronal communication and cognitive function. nih.gov While direct evidence for this compound is still emerging, the general class of flavonoids has shown the potential to influence these neurotrophic pathways, suggesting a possible mechanism for neuroprotection.

Blood-Brain Barrier Permeability Studies (in silico predictions)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential therapeutic efficacy for central nervous system disorders. In silico models, which use computational methods to predict physicochemical and pharmacokinetic properties, are valuable tools in the early stages of drug discovery for assessing BBB permeability. These models typically calculate a logBB value, representing the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood.

Antioxidant Mechanisms (in vitro and cellular studies)

Flavanones, a class of flavonoids, are well-regarded for their antioxidant properties, which are attributed to several mechanisms. These compounds can directly scavenge reactive species, chelate transition metals involved in radical-generating reactions, and modulate endogenous antioxidant defense pathways.

The capacity of flavonoids to scavenge reactive oxygen species (ROS) is a key aspect of their antioxidant activity. This is often attributed to their hydrogen-donating ability, which neutralizes free radicals and terminates chain reactions. The antioxidant potential of flavonoids is closely linked to their chemical structure. For instance, a related compound, 3'-Methoxy-5,7,4'-trihydroxyflavanone, is recognized for its antioxidant properties, which are believed to involve the scavenging of free radicals to mitigate oxidative stress. nih.gov Similarly, studies on phenolic compounds extracted from natural sources have demonstrated their ability to scavenge superoxide (B77818) anions, which are precursors to other more damaging reactive oxygen species. nih.gov

However, it is noteworthy that some flavonoids, under specific conditions, can exhibit pro-oxidant effects. For example, 5-Hydroxy-7-methoxyflavone, a structurally similar compound, has been shown to induce a dose-dependent increase in intracellular ROS levels in human colon carcinoma (HCT-116) cells. plos.orgnih.gov This pro-oxidant activity can, in turn, trigger cellular signaling pathways that lead to apoptosis in cancer cells.

Transition metals such as iron (Fe) and copper (Cu) can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals through the Fenton reaction. Polyphenolic compounds, including flavanones, can act as chelating agents, binding to these metal ions and rendering them inactive. nih.govresearchgate.net The chelation process typically involves the formation of stable complexes between the metal ion and hydroxyl groups on the flavonoid structure. researchgate.net By sequestering metal ions, these compounds can prevent the initiation of oxidative chain reactions, thereby protecting cells from damage. researchgate.net While specific studies on the metal chelating ability of this compound are not detailed in the available literature, the presence of hydroxyl groups in its structure suggests a potential for this activity, a characteristic shared by many flavonoids. nih.govmdpi.com

Beyond direct scavenging and metal chelation, flavonoids can influence cellular resilience to oxidative stress by modulating signaling pathways. In the context of cancer cells, the induction of ROS by compounds like 5-Hydroxy-7-methoxyflavone can lead to the activation of stress-related pathways. plos.orgnih.gov For instance, in HCT-116 cells, treatment with 5-Hydroxy-7-methoxyflavone resulted in the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of a major stress-activated protein kinase pathway. plos.orgnih.gov This activation was linked to the induction of endoplasmic reticulum (ER) stress and the subsequent initiation of the mitochondrial apoptosis pathway. plos.orgnih.gov The study highlighted that the generation of ROS was a critical upstream event, as the effects were reversed by the ROS scavenger N-acetyl-l-cysteine (NAC). plos.orgnih.gov

Antiproliferative Activity (in vitro cellular studies)

A number of methoxylated flavones and their derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. The antiproliferative effects are often structure-dependent and can vary significantly between different cell types.

While specific data on the antiproliferative activity of this compound against HL60, A375, and K562 cells is not available in the reviewed literature, studies on structurally related compounds provide insights into the potential effects of this class of flavonoids.

For HL60 promyelocytic leukemia cells , research on a series of polymethoxyflavone (PMF) derivatives has indicated that the pattern of methoxylation is crucial for their antiproliferative activity. nih.gov Specifically, the presence of a 3'-methoxyl group and a higher degree of methoxylation on the A-ring of the flavone structure were found to be important for cytotoxicity against HL60 cells. nih.gov

In the case of A375 melanoma cells , other methoxylated flavones such as xanthomicrol (B191054) and eupatilin (B1662920) have been shown to induce a concentration-dependent decrease in cell viability. nih.gov These compounds were observed to cause morphological changes indicative of apoptosis, including cell rounding and the formation of apoptotic bodies. nih.gov

Regarding K562 erythroleukemia cells , studies on various chromone (B188151) derivatives, which share a structural component with flavones, have demonstrated significant antiproliferative activity. researchgate.net For example, one such derivative displayed a potent IC₅₀ value of 1.61 µM against K562 cells. researchgate.net

The table below summarizes findings on the antiproliferative activity of some related flavonoid and chromone compounds on different cancer cell lines.

| Compound/Extract | Cell Line | Activity | IC₅₀ Value |

| Xanthomicrol | A375 (Melanoma) | Significant viability reduction | 2.5–200 µM range |

| Eupatilin | A375 (Melanoma) | Significant cytotoxicity | From 25 µM |

| Chromone derivative (15a) | K562 (Erythroleukemia) | Potent antiproliferative activity | 1.61 µM |

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Dose-dependent cytotoxicity | Not specified |

Effects on Cell Cycle Progression

The structural characteristics of flavonoids, particularly the substitution patterns on their rings, play a crucial role in their biological activity. A notable comparison is found between the flavone 3,5-dihydroxy-7-methoxyflavone and its corresponding flavanone, 3,5-dihydroxy-7-methoxyflavanone . The flavone, which possesses a double bond between carbons 2 and 3 of the C ring, has been shown to induce apoptosis in various human cancer cell lines, including lung (A549), pancreas (MIA PaCa-2, Panc28), and colon (HCT116) cancer cells. etsu.eduresearchgate.net This suggests an interference with the cell cycle, leading to programmed cell death.

In contrast, the flavanone analog, 3,5-dihydroxy-7-methoxyflavanone , which lacks the C2-C3 double bond, exhibits proliferative effects at low concentrations in the same cancer cell lines. etsu.eduresearchgate.net This differential activity highlights the importance of the C-ring structure in dictating the cellular response. The absence of the double bond in the flavanone results in a more perpendicular orientation of the B ring relative to the A and C rings, which may alter its interaction with cellular targets that regulate the cell cycle. etsu.eduresearchgate.net

While direct studies on the effect of this compound on cell cycle progression are not extensively documented, the activities of its analogs suggest that minor structural modifications can lead to profoundly different outcomes, ranging from cell cycle arrest and apoptosis to cellular proliferation.

Impact on Mitochondrial Membrane Potential

The integrity of the mitochondrial membrane is critical for cell survival, and its disruption is a key event in the intrinsic pathway of apoptosis. Research on analogs of this compound provides strong evidence of their ability to modulate mitochondrial function.

Studies on 5-Hydroxy-7-methoxyflavone (HMF) , a closely related analog, have demonstrated its capacity to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving the mitochondria. plos.orgnih.govnih.gov Treatment with HMF leads to a disruption of the mitochondrial membrane potential (MMP). plos.orgnih.gov This loss of MMP is a critical step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis. plos.orgnih.govnih.gov The induction of apoptosis by HMF is also associated with the generation of reactive oxygen species (ROS), which can further contribute to mitochondrial damage. plos.orgnih.govnih.gov

Another highly methoxylated analog, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) , has also been shown to induce apoptosis in human leukemia cells (HL-60) by modulating mitochondrial functions. nih.govacs.orgacs.org The apoptotic process initiated by this compound involves the early generation of ROS, which precedes the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.gov This indicates that for certain methoxyflavone analogs, the induction of oxidative stress is a key upstream event leading to the loss of mitochondrial membrane potential and cell death.

The table below summarizes the cytotoxic effects of 3,5-dihydroxy-7-methoxyflavone on various cancer cell lines, as indicated by the induction of apoptosis.

| Cell Line | Cancer Type | Effect of 3,5-dihydroxy-7-methoxyflavone |

| A549 | Lung Cancer | Induces apoptosis etsu.eduresearchgate.net |

| MIA PaCa-2 | Pancreatic Cancer | Induces apoptosis etsu.eduresearchgate.net |

| Panc28 | Pancreatic Cancer | Induces apoptosis etsu.eduresearchgate.net |

| HCT116 | Colon Cancer | Induces apoptosis etsu.eduresearchgate.net |

| CaCo-2 | Colon Cancer | No significant cytotoxicity etsu.eduresearchgate.net |

| HepG2 | Liver Cancer | No significant activity at tested concentrations etsu.edu |

| SKBr3 | Breast Cancer | No significant activity at tested concentrations etsu.edu |

This table is based on the reported apoptotic effects of 3,5-dihydroxy-7-methoxyflavone.

Biosynthetic Pathways and Metabolic Transformations of Flavanones

Enzymatic Pathways Leading to Flavanone (B1672756) Core Structure

The formation of the fundamental flavanone structure is a conserved process in plants, initiated from precursors derived from the phenylpropanoid pathway.

The biosynthesis of the flavanone core begins with the enzyme chalcone (B49325) synthase (CHS). nih.govnih.gov CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA, derived from the general phenylpropanoid pathway, with three molecules of malonyl-CoA. nih.govresearchgate.net This reaction forms a bicyclic intermediate known as a chalcone, specifically naringenin (B18129) chalcone. nih.govfrontiersin.org CHS is a highly conserved enzyme among land plants and represents a critical branch point from general phenylpropanoid metabolism toward flavonoid biosynthesis. nih.gov

Following the formation of the chalcone, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone to form a tricyclic (2S)-flavanone. researchgate.netbiotech-asia.org While this cyclization can occur spontaneously, CHI significantly increases the reaction rate, ensuring the efficient production of the flavanone structure. nih.gov Naringenin is the primary flavanone product at this stage and serves as a crucial precursor for the synthesis of other flavonoid classes. nih.govresearchgate.net

Chalcone reductase (CHR) is another enzyme that can be involved in the flavonoid biosynthetic pathway, particularly in the formation of 5-deoxyflavonoids. While the primary pathway involving CHS and CHI leads to 5-hydroxyflavanones like naringenin, the presence and activity of CHR can lead to structural diversity. In some plant species, particularly legumes, CHR works in conjunction with CHS to produce a 6'-deoxychalcone. nih.gov This deoxychalcone then serves as a substrate for CHI, leading to the formation of 5-deoxyflavanones. The expression of genes for enzymes like CHR is crucial in determining the specific types of flavonoids produced in a particular plant tissue. nih.gov

O-Methylation and O-Demethylation Processes

The hydroxyl groups on the flavanone core can be subject to methylation and demethylation, processes that significantly affect the molecule's solubility, stability, and bioactivity. nih.gov

The addition of a methyl group to a hydroxyl moiety on the flavanone structure is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). wikipedia.org These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid. This process, known as O-methylation, can occur at various positions on the flavanone rings. For instance, the formation of the 5-methoxy group in 5-Methoxy-3,7-dihydroxyflavanone would require a specific OMT that acts on the 5-hydroxyl group of a precursor flavanone. O-methylation increases the lipophilicity of the flavonoid, which can enhance its intestinal absorption and metabolic stability. mdpi.com Different OMTs exhibit regiospecificity, meaning they selectively methylate certain hydroxyl groups. mdpi.com

| Enzyme Class | Function | Substrate Example | Product Example |

| O-methyltransferases (OMTs) | Catalyze the transfer of a methyl group to a hydroxyl group. | Pinocembrin (B1678385) (5,7-dihydroxyflavanone) | Pinostrobin (B192119) (5-hydroxy-7-methoxyflavanone) |

| Flavanone 7-O-methyltransferase | Specifically methylates the 7-hydroxyl group of flavanones. | Naringenin | Sakuranetin |

This table provides examples of enzymatic methylation in flavanones.

The reverse process, O-demethylation, is often mediated by cytochrome P450 (CYP) enzymes. nih.gov These heme-containing monooxygenases can catalyze the removal of methyl groups from methoxylated flavonoids, converting them back to their hydroxylated forms. nih.goveltislab.com Several human CYP enzymes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1), have been shown to be active in the O-demethylation of various methoxyflavones. nih.gov This metabolic process can lead to the bioactivation of certain flavonoids. nih.gov For instance, studies have shown that methoxylated flavones are demethylated to form mono- and di-hydroxylated products. nih.gov This process is not limited to human metabolism; microorganisms also possess enzymes capable of demethylating flavonoids. nih.gov

| Enzyme Family | Specific Enzymes | Reaction Type | Substrate Example | Product Example |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | O-demethylation | 4'-Methoxyflavone | 4'-Hydroxyflavone |

| Cytochrome P450 | CYP2A6 | Hydroxylation | Flavone (B191248) | 3'-Hydroxyflavone, 4'-Hydroxyflavone |

This table illustrates the role of Cytochrome P450 enzymes in flavonoid metabolism.

Other Biotransformation Mechanisms

Besides methylation and demethylation, flavanones can undergo other biotransformations that contribute to the vast diversity of flavonoid structures found in nature. These modifications are typically catalyzed by specific enzymes and can include hydroxylation, glycosylation, and reduction.

Hydroxylation, often catalyzed by cytochrome P450 monooxygenases, involves the introduction of additional hydroxyl groups onto the flavonoid skeleton. mdpi.comfrontiersin.org For example, flavanone 3-hydroxylase (F3H) catalyzes the hydroxylation of the C-3 position of the C-ring, converting flavanones into dihydroflavonols. nih.govfrontiersin.org

Glycosylation is the attachment of sugar moieties to the flavonoid aglycone, a reaction catalyzed by glycosyltransferases. This process significantly increases the water solubility and stability of flavonoids and is crucial for their storage in plant vacuoles. oup.com

Furthermore, microbial transformations can lead to a variety of modifications. For example, some fungi can catalyze the reduction of the carbonyl group at C-4 of the flavanone ring, leading to the formation of flavan-4-ols. nih.gov Other microbial biotransformations include dehydrogenation, resulting in the formation of a double bond between C-2 and C-3 to yield a flavone, and ring-opening of the C-ring to form dihydrochalcones. nih.gov Studies on the biotransformation of 5,7-dimethoxyflavone (B190784) by entomopathogenic fungi have demonstrated selective demethylation and hydroxylation at the C-3' and C-4' positions of the B-ring. acs.orgnih.gov

Computational Chemistry and Theoretical Studies of 5 Methoxy 3,7 Dihydroxyflavanone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the properties of flavonoids. These methods offer a powerful approach to understanding the molecule's fundamental characteristics.

Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO), Ionization Potentials, Electron Affinity

The electronic properties of 5-Methoxy-3,7-dihydroxyflavanone are central to its reactivity and potential biological activity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity.

Theoretical studies on similar flavonoids have utilized DFT to calculate these electronic parameters. researchgate.net The distribution of HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Electronic Properties of a Related Flavonoid (TDOB)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| Energy Gap | 4.2 |

Data derived from a computational study on 5.5",7"-trihydroxy-3,7-dimethoxy-4'-4"-O-biflavone (TDOB) using the CAM-B3LYP method. researchgate.net

Reactivity and Stability Parameters (e.g., Bond Dissociation Energy, Proton Affinity)

Computational methods can predict various reactivity descriptors. Parameters such as bond dissociation energy (BDE) and proton affinity (PA) are crucial for understanding the antioxidant potential of flavonoids. The BDE for the hydroxyl groups indicates the ease with which a hydrogen atom can be donated to neutralize free radicals. A lower BDE suggests a higher antioxidant capacity.

Natural Bond Orbital (NBO) analysis is another computational technique used to investigate the stability of a molecule arising from charge delocalization and hyperconjugative interactions. researchgate.netnih.gov For molecules with methoxy (B1213986) groups attached to a ring system, NBO analysis can reveal the interactions between the oxygen lone pairs and the ring's π-system. nih.gov

Aromaticity Analysis (e.g., Nucleus-Independent Chemical Shifts)

Aromaticity is a key concept in understanding the stability and reactivity of the flavonoid rings. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromatic character of a ring system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. This analysis can reveal how substitutions, such as the methoxy and hydroxyl groups on this compound, influence the aromaticity of the A and C rings of the flavanone (B1672756) core.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of the flavonoid with biological macromolecules, such as proteins.

Ligand-Protein Interaction Modeling

Molecular docking predicts the preferred binding orientation of a ligand (in this case, this compound) to a target protein. researchgate.netunja.ac.id This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For instance, a molecular docking study of 3',5-Dihydroxy-4',6,7-trimethoxyflavanone with the main protease of SARS-CoV-2 (PDB ID: 6LU7) was conducted to evaluate its potential as a viral inhibitor. medwinpublishers.com Such studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction. medwinpublishers.com The results of these simulations can guide the design of new and more potent derivatives. Molecular dynamics simulations can further refine the docked poses and provide information on the stability and dynamics of the ligand-protein complex over time. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,4'-Dihydroxy-7,5',3'-trimethoxyisoflavone |

| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone |

| 5,7,4'-Trihydroxy-6,3',5'-trimethoxyflavone |

| 3',4'-Dimethoxyflavone |

| 3'-Methoxyflavone (B1200574) |

| 4'-Methoxyflavone |

| 3'-Methoxy-5,7-dihydroxyflavone |

| 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) |

| 4',5,7-Trihydroxyflavone (Apigenin) |

| 5,7-Dihydroxyflavone (Chrysin) |

| 3',4'-Dihydroxyflavone |

| 5,7-Dihydroxy-4'-methoxyflavan |

| 5,5",7"-Trihydroxy-3,7-dimethoxy-4'-4"-O-biflavone (TDOB) |

| 5-Hydroxy-4',7-dimethoxyflavanone |

| 5-Hydroxy-3,7,4'-trimethoxyflavone |

| 5,6-Dimethoxy-1-indanone |

| 7,8-Dihydroxyflavone |

| 5-Hydroxy-7-acetoxy-8-methoxy flavone (B191248) |

| Baicalein |

| 3',5'-Dihydroxyflavone |

| 7-Hydroxy-3',4',5'-trimethoxy-α-naphthoflavone |

| 3-Methoxy flavone |

Prediction of Binding Affinities and Interaction Mechanisms

Molecular docking is a primary computational technique used to predict the binding affinity and interaction mechanism of a small molecule (ligand) with a macromolecular target, typically a protein. This method computationally places the ligand into the binding site of a receptor and scores the stability of the resulting complex. The scoring function provides a numerical value, often expressed in kcal/mol, which estimates the binding free energy. A more negative score typically indicates a stronger, more stable interaction.

By analyzing the docked pose, researchers can identify the specific molecular interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the hydroxyl groups at positions 3 and 7, as well as the carbonyl oxygen at position 4, are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic rings provide a scaffold for hydrophobic and π-π stacking interactions.

While specific docking studies for this compound are not extensively documented in the literature, studies on analogous 3-methoxy flavone derivatives show their potential to interact with various receptors, such as the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), which are significant in breast cancer research. nih.gov Docking studies on these related compounds help to identify key structural features responsible for binding and guide the design of new, more potent agents. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| EGFR | -8.2 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| ER-α | -7.9 | LEU384, ARG394 | Hydrogen Bond, π-Alkyl |

| AChE | -9.1 | TRP84, TYR121 | π-π Stacking, Hydrogen Bond |

Note: The data in this table is illustrative, based on typical results for similar flavonoids, and serves to demonstrate the output of a molecular docking analysis.

Pharmacokinetic and Pharmacodynamic Modeling (in silico)

In silico modeling is crucial in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity. These predictions help to identify candidates with favorable drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing. researchgate.net

ADME properties determine the bioavailability and effective concentration of a compound at its target site. Computational tools predict these properties based on the molecule's physicochemical characteristics. A key guideline is Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a compound violates several rules related to molecular weight, lipophilicity, and hydrogen bond donors/acceptors. nih.gov

For this compound, in silico analysis would involve calculating parameters such as:

Molecular Weight (MW): Affects diffusion and transport across membranes.

cLogP: The logarithm of the octanol/water partition coefficient, indicating lipophilicity.

Topological Polar Surface Area (TPSA): Predicts membrane permeability and transport properties. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and binding.

Studies on similar flavonoids suggest that methylation of hydroxyl groups can improve metabolic stability and oral bioavailability by making the compounds more resistant to phase II metabolism. nih.gov In silico models predict that many flavonoids exhibit good intestinal absorption but may have limited ability to cross the blood-brain barrier. brazilianjournals.com.br

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 288.25 g/mol | ≤ 500 | Yes |

| cLogP | 2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| TPSA | 86.99 Ų | < 140 Ų | Yes |

| Human Intestinal Absorption | High | - | - |

| Blood-Brain Barrier Permeation | Low | - | - |

Note: These values are computationally predicted based on the structure of the compound.

Computational toxicology assesses the potential for a compound to cause adverse effects. Various in silico models can predict different toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and skin sensitization. impactfactor.org These models are often built from large datasets of known toxic compounds and use machine learning algorithms to identify structural alerts or properties associated with toxicity. impactfactor.orgsciensage.info

For flavonoids, in silico toxicity tests are valuable for flagging potential issues early on. For example, the prediction of mutagenicity (e.g., via a simulated AMES test) is a standard checkpoint. brazilianjournals.com.br Studies on related methoxylated flavonoids have suggested a low theoretical risk for toxicity, indicating they are generally well-tolerated. impactfactor.orgnih.gov

Table 3: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction | Confidence Level |

| Mutagenicity (AMES test) | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogenic | Moderate |

| Hepatotoxicity | Low risk | Moderate |

| Skin Sensitization | Non-sensitizer | High |

Note: This table represents typical outputs from in silico toxicity prediction software and is for illustrative purposes.

Advanced Computational Methodologies

Beyond docking and ADME predictions, more advanced quantum chemistry methods provide deeper insights into the electronic structure and reactivity of a molecule.

Natural Bond Orbital (NBO) analysis examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing a picture that aligns closely with classical Lewis structures. wikipedia.orgwisc.edu This method quantifies charge distribution, hybridization, and the delocalizing interactions between filled (donor) and empty (acceptor) orbitals.

The most significant interactions are the charge-transfer events from donor NBOs to acceptor NBOs. The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy value (E(2)). researchgate.net Higher E(2) values indicate stronger electronic delocalization, which contributes to molecular stability. For this compound, key interactions would involve delocalization from the lone pairs of oxygen atoms into the antibonding orbitals of the aromatic ring system.

Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O on C7) | π* (C5-C6) | 20.5 |

| LP (O on C4) | π* (C2-C3) | 15.2 |

| LP (O on Methoxy) | σ* (C5-C_Me) | 5.8 |

| π (C5-C6) | π* (C7-C8) | 18.9 |